5-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
The compound 5-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a structurally complex heterocyclic molecule featuring a pyrazole core substituted with a biphenyl group, a methylidene linker, and a fused diazinane-dione ring system with a sulfanylidene moiety. Its synthesis likely involves multi-step reactions, including cyclocondensation of α,β-unsaturated ketones with sulfur-containing nucleophiles (e.g., 2-cyanothioacetamide), as inferred from analogous protocols in pyrazole derivative synthesis .
Properties
IUPAC Name |
5-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O2S/c31-24-22(25(32)28-26(33)27-24)15-20-16-30(21-9-5-2-6-10-21)29-23(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-16H,(H2,27,28,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBWHMMSTFDUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)NC(=S)NC4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common approach is the condensation of biphenyl-4-carbohydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
5-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s structural uniqueness lies in its biphenyl-pyrazole core and sulfanylidene-diazinane-dione system. Key comparisons with analogs include:
Key Observations :
- The sulfanylidene moiety offers stronger hydrogen-bonding capacity than oxo or cyano groups, influencing solubility and receptor affinity .
Key Trends :
- Antimicrobial Efficacy: Thioxo/sulfanylidene derivatives (e.g., ) show stronger activity than oxo or cyano analogs due to enhanced electrophilicity .
- Structural Flexibility : Pyrazolines () exhibit better conformational adaptability for receptor binding compared to rigid diazinane-dione systems .
Crystallographic and Physicochemical Properties
Crystal structures of related compounds () reveal:
- Biphenyl Orientation : The biphenyl group in adopts a near-planar conformation, facilitating π-π stacking and improved crystallinity .
- Hydrogen Bonding : Sulfanylidene and carbonyl groups form intermolecular H-bonds, stabilizing the lattice—a feature critical for bioavailability .
Comparative Stability :
- The target compound’s diazinane-dione ring may introduce ring strain, reducing thermal stability compared to pyrazoline derivatives () .
Biological Activity
The compound 5-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described by the following molecular formula: . The presence of the biphenyl and pyrazole moieties suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, a study evaluated several derivatives of pyrazole compounds and found that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The compound may share similar pathways due to its structural analogies with known antitumor agents .
The mechanisms through which this compound operates may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in tumor progression and viral replication.
- Induction of Apoptosis : Many pyrazole derivatives are known to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
- Modulation of Signaling Pathways : The interaction with various signaling pathways (e.g., MAPK/ERK) is a common feature among biologically active compounds containing pyrazole moieties.
Study 1: Antitumor Evaluation
A recent study assessed the antitumor efficacy of related pyrazole derivatives against human cancer cell lines. The results demonstrated that modifications similar to those present in our compound resulted in IC50 values in the low micromolar range against A549 lung cancer cells. This suggests that our compound may exhibit comparable activity, warranting further investigation into its anticancer properties .
Study 2: Antiviral Screening
In another study focusing on pyrazole derivatives, compounds were screened for their ability to inhibit the replication of β-coronaviruses. The results indicated that structural modifications significantly influenced antiviral potency. Although direct data on our specific compound is lacking, the implications for its potential antiviral activity remain promising based on structural parallels .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H20N4S |
| CAS Number | [Not specified] |
| Antitumor IC50 (A549) | Low micromolar range |
| Antiviral Activity | Potential (based on analogs) |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, and what are the critical intermediates?
- Methodological Answer : The compound can be synthesized via a multi-step protocol starting with 1,5-diarylpyrazole cores. A key intermediate is the pyrazole-carboxamide derivative, formed through condensation of substituted phenylhydrazines with β-ketoesters. Subsequent functionalization involves introducing the sulfanylidene-diazinane-dione moiety via cyclization under reflux in ethanol or DMF. For example, analogous pyrazoline derivatives were synthesized using phosphorous oxychloride-mediated cyclization at 120°C .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:
- IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the dione).
- NMR (¹H/¹³C) to resolve aromatic protons (δ 7.2–8.1 ppm) and methylidene protons (δ ~5.5 ppm).
- X-ray crystallography for definitive stereochemical assignment, as demonstrated for related pyrazole-diazinane hybrids (e.g., C–C bond lengths of 1.45–1.50 Å in the diazinane ring) .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
- Methodological Answer : Initial screening should focus on:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates.
- Antimicrobial studies via broth microdilution (MIC determination against Gram-positive/negative strains), following protocols from hydrazone derivative studies .
- Cytotoxicity profiling using MTT assays on mammalian cell lines (e.g., HEK293 or HeLa) to establish IC₅₀ values.
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (DFT or ab initio) predict reaction pathways and transition states. For example:
- Reaction path searches to identify energetically favorable intermediates, as implemented in ICReDD’s workflow for pyrazole derivatives .
- COMSOL Multiphysics integration for simulating solvent effects and optimizing reflux conditions (e.g., ethanol vs. DMF) to enhance yield .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) require:
- Dynamic NMR experiments to probe conformational flexibility (e.g., ring-flipping in diazinane).
- Hirshfeld surface analysis from X-ray data to assess intermolecular interactions (e.g., π-stacking of biphenyl groups) that may influence solution-state behavior .
- DFT-NMR chemical shift calculations (e.g., using Gaussian) to correlate experimental and theoretical spectra .
Q. How do substituent variations on the biphenyl group affect the compound’s electronic properties and bioactivity?
- Methodological Answer : Systematic SAR studies involve:
- Electron-withdrawing groups (e.g., -F, -CF₃) to modulate electron density via Hammett σ constants, monitored via cyclic voltammetry (redox potentials).
- Biological activity mapping : Compare MIC values of fluorinated vs. methoxy-substituted analogs, as seen in sulfonamide-pyrazole hybrids .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer : Key considerations include:
- Catalyst selection : Heterogeneous catalysts (e.g., Pd/C) for Suzuki couplings to minimize byproducts.
- Process control : Real-time monitoring via inline FTIR to track intermediate formation, aligning with CRDC guidelines for reactor design .
- Crystallization optimization : Use of anti-solvent precipitation (e.g., water in DMF) to enhance enantiomeric excess, as applied to pyrazoline derivatives .
Methodological Tables
Table 1 : Key Spectral Data for Structural Validation
| Technique | Key Peaks/Parameters | Reference Compound |
|---|---|---|
| ¹H NMR | δ 5.5 (s, 1H, CH=) | Analog in |
| ¹³C NMR | δ 180.2 (C=S) | Analog in |
| XRD | C–C bond length: 1.48 Å |
Table 2 : Computational Parameters for Reaction Optimization
| Method | Application | Software/Tool |
|---|---|---|
| DFT (B3LYP) | Transition state energy calculation | Gaussian 16 |
| COMSOL | Solvent effect simulation | COMSOL Multiphysics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
